molecular formula C7H17BrO3Si B1591049 4-Bromobutyltrimethoxysilane CAS No. 226558-82-3

4-Bromobutyltrimethoxysilane

Cat. No.: B1591049
CAS No.: 226558-82-3
M. Wt: 257.2 g/mol
InChI Key: JFTKXYYKYIAPEF-UHFFFAOYSA-N
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Description

4-Bromobutyltrimethoxysilane is an organosilicon compound with the chemical formula C7H17BrO3Si . It is a versatile chemical used in various scientific and industrial applications due to its unique properties. The compound consists of a bromobutyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a coupling agent, bridging organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobutyltrimethoxysilane is typically synthesized by reacting bromobutane with trimethoxysilane. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction can be represented as follows:

Br-(CH2)4-Br+(CH3O)3SiHBr-(CH2)4-Si(OCH3)3\text{Br-(CH}_2\text{)}_4\text{-Br} + \text{(CH}_3\text{O)}_3\text{SiH} \rightarrow \text{Br-(CH}_2\text{)}_4\text{-Si(OCH}_3\text{)}_3 Br-(CH2​)4​-Br+(CH3​O)3​SiH→Br-(CH2​)4​-Si(OCH3​)3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyltrimethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Coupling Reactions: It can participate in coupling reactions with other organosilicon compounds to form complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.

    Solvents: Organic solvents like toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.

Major Products

    Substituted Silanes: Products formed by the substitution of the bromine atom.

    Silanols and Siloxanes: Products formed by the hydrolysis and condensation of methoxy groups.

Scientific Research Applications

4-Bromobutyltrimethoxysilane has a wide range of applications in scientific research, including:

Chemistry

    Surface Modification: It is used to modify the surfaces of silica and glass, enhancing their properties for various applications.

    Organic Synthesis: It serves as a starting material for synthesizing complex organic molecules with specific functionalities.

Biology

    Biomolecule Immobilization: The compound is used to attach biomolecules like enzymes or antibodies to surfaces, enabling the development of biosensors and diagnostic tools.

Medicine

    Drug Delivery Systems: It is investigated as a modifier for drug delivery systems, improving the stability and targeting of therapeutic agents.

    Cancer Therapy: Research is ongoing to explore its potential role in cancer therapy due to its ability to modify surfaces and interact with biological molecules.

Industry

    Coatings and Adhesives: It is employed in the formulation of coatings and adhesives, providing improved adhesion and durability.

    Sealants: The compound is used in sealants to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of 4-Bromobutyltrimethoxysilane involves its ability to form strong chemical bonds with both organic and inorganic materials. The methoxy groups react with hydroxyl groups on surfaces, forming siloxane bonds, while the bromobutyl group can interact with various organic molecules. This dual reactivity allows it to act as a coupling agent, bridging different materials and enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

  • Chloropropyltrimethoxysilane
  • Vinyltrimethoxysilane
  • Phenyltrimethoxysilane

Comparison

4-Bromobutyltrimethoxysilane is unique due to the presence of the bromobutyl group, which provides specific reactivity and properties not found in similar compounds. For example, chloropropyltrimethoxysilane contains a chloropropyl group instead of a bromobutyl group, leading to different reactivity and applications. Vinyltrimethoxysilane and phenyltrimethoxysilane have vinyl and phenyl groups, respectively, which also result in distinct properties and uses.

Properties

IUPAC Name

4-bromobutyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKXYYKYIAPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572736
Record name (4-Bromobutyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226558-82-3
Record name (4-Bromobutyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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